Erizepine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

依利替哌: 是一种以其神经阻滞活性而闻名的化合物。它被归类为用于治疗神经系统疾病的药物类别。 该化合物已知与多巴胺受体结合,这使其在管理某些神经系统疾病方面有效 .

准备方法

依利替哌的合成涉及多个步骤。制备方法包括以下步骤:

活性成分研磨: 活性成分被研磨成细粉。

混合造粒材料: 造粒材料被充分混合。

造粒: 混合物被造粒形成均匀的颗粒。

干燥: 造粒混合物被干燥以去除任何水分。

添加辅料: 辅料被添加到干燥的颗粒中。

压片: 最终混合物被压制成片剂.

化学反应分析

依利替哌会经历各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气。常见的试剂包括高锰酸钾等氧化剂。

还原: 这种反应涉及添加氢气或去除氧气。常见的试剂包括氢化锂铝等还原剂。

取代: 这种反应涉及用另一种原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。

科学研究应用

依利替哌具有广泛的科学研究应用,包括:

化学: 用作研究神经阻滞药物与多巴胺受体结合的模型化合物。

生物学: 用于研究以了解神经系统疾病的机制。

医学: 用于开发治疗精神分裂症和双相情感障碍等神经系统疾病的方法。

工业: 用于生产神经阻滞药物 .

作用机制

依利替哌通过与大脑中的多巴胺受体结合而发挥作用。这种结合抑制了多巴胺的作用,多巴胺是一种参与情绪调节和其他神经功能的神经递质。 多巴胺活性的抑制有助于控制神经系统疾病的症状 .

相似化合物的比较

依利替哌类似于其他神经阻滞药物,如:

利血平: 用于治疗高血压和某些精神疾病。

匹伦西平: 通过减少胃酸分泌来治疗消化性溃疡。

生物活性

Erizepine is a compound that has garnered attention for its biological activity, particularly as an antagonist of octopamine receptor class 3 (OAR3). This article delves into the compound's pharmacological properties, its applications in research, and relevant case studies that highlight its biological effects.

Overview of this compound

- Chemical Classification : this compound is categorized as an octopamine receptor antagonist, specifically targeting OAR3 with a binding affinity (Ki) of 474 nM .

- Applications : Primarily utilized in insect research, this compound's role in modulating neurotransmitter systems has implications for understanding various physiological processes.

This compound functions by inhibiting octopamine receptors, which are involved in numerous biological processes including:

- Neurotransmission : Octopamine is crucial in the modulation of neurotransmitter release and synaptic plasticity.

- Insect Physiology : The compound's antagonistic action on OAR3 can influence behaviors such as locomotion and feeding in insects.

Pharmacological Studies

- Binding Affinity : The Ki value of 474 nM indicates a moderate affinity for OAR3, suggesting potential for further exploration in pharmacological applications .

- In Vivo Studies : Research utilizing model organisms has demonstrated that this compound can effectively alter behavior and physiological responses through its action on octopamine receptors.

Case Studies

A series of case studies have been documented to illustrate the biological effects of this compound:

- Study 1 : Investigated the effects of this compound on locomotor activity in Drosophila melanogaster. Results indicated a significant reduction in activity levels, suggesting that OAR3 plays a pivotal role in regulating movement .

- Study 2 : Focused on the impact of this compound on feeding behavior in locusts. Findings showed that administration of the compound led to decreased food intake, highlighting its potential as a tool for studying hunger mechanisms .

Comparative Analysis

The following table summarizes key findings from various studies related to this compound:

属性

CAS 编号 |

96645-87-3 |

|---|---|

分子式 |

C20H22N2 |

分子量 |

290.4 g/mol |

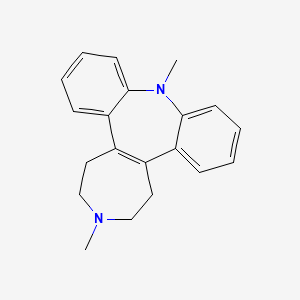

IUPAC 名称 |

8,18-dimethyl-8,18-diazatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2,4,6,9,11,13-heptaene |

InChI |

InChI=1S/C20H22N2/c1-21-13-11-15-16(12-14-21)18-8-4-6-10-20(18)22(2)19-9-5-3-7-17(15)19/h3-10H,11-14H2,1-2H3 |

InChI 键 |

SGMXCAKSGHLWBE-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C(CC1)C3=CC=CC=C3N(C4=CC=CC=C24)C |

规范 SMILES |

CN1CCC2=C(CC1)C3=CC=CC=C3N(C4=CC=CC=C24)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。